molecular formula C39H30O2 B13690953 (9H-Fluorene-2,7-diyl)bis(diphenylmethanol)

(9H-Fluorene-2,7-diyl)bis(diphenylmethanol)

Cat. No.: B13690953
M. Wt: 530.7 g/mol
InChI Key: HDBSIJWITUYQKI-UHFFFAOYSA-N
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Description

(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) is an organic compound that belongs to the fluorene family It is characterized by its unique structure, which includes a fluorene core substituted with diphenylmethanol groups at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) typically involves the reaction of fluorene derivatives with diphenylmethanol under specific conditions. One common method involves the use of a Grignard reagent, where fluorene is reacted with diphenylmethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) has several scientific research applications:

Mechanism of Action

The mechanism of action of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. Its unique structure allows it to participate in π-π stacking interactions, which are crucial for its function in materials science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) is unique due to its specific substitution pattern and the presence of diphenylmethanol groups. These features contribute to its distinct electronic and optical properties, making it valuable for applications in organic electronics and materials science.

Properties

Molecular Formula

C39H30O2

Molecular Weight

530.7 g/mol

IUPAC Name

[7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl]-diphenylmethanol

InChI

InChI=1S/C39H30O2/c40-38(30-13-5-1-6-14-30,31-15-7-2-8-16-31)34-21-23-36-28(26-34)25-29-27-35(22-24-37(29)36)39(41,32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-24,26-27,40-41H,25H2

InChI Key

HDBSIJWITUYQKI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C5=C1C=C(C=C5)C(C6=CC=CC=C6)(C7=CC=CC=C7)O

Origin of Product

United States

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